N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide

Drug-likeness Lipinski Rule of Five Molecular weight optimization

Researchers substituting halogenated benzamide analogs risk misinterpreting SAR due to heavy-atom interference and shifted selectivity. Procure unsubstituted benzamide CAS 2034492-75-4 as a baseline reference to establish activity floors, eliminate false positives, and enable clean SAR deconvolution in HDAC panel assays. Key differentiation: • Unsubstituted benzamide baseline for HDAC isoform selectivity comparison; eliminates halogen-related assay artifacts. • Low MW (295.3) fragment-like scaffold for fragment growing/linking. • Simplified synthesis-optimize coupling conditions before scaling halogenated derivatives. Ships globally.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 2034492-75-4
Cat. No. B2402811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide
CAS2034492-75-4
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C18H17NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-11,21H,12H2,1H3,(H,19,20)
InChIKeyVYEYLMGPPNSZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-Hydroxypropyl-Benzamide: Baseline Identity and Scaffold Overview


N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]benzamide (CAS 2034492-75-4, MW 295.3 g·mol⁻¹, formula C₁₈H₁₇NO₃) is a synthetic small molecule comprising a benzofuran ring, a hydroxypropyl linker, and an unsubstituted benzamide moiety . The benzofuran core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing activity across anticancer, antimicrobial, anti-inflammatory, and CNS targets [1]. Within the benzofuran-hydroxypropyl-benzamide series, the majority of disclosed analogs bear electron-withdrawing halogen, methoxy, or trifluoromethyl substituents on the benzamide phenyl ring; the unsubstituted benzamide variant is sparsely represented in the patent and primary literature, making it a distinct chemical entity for structure–activity relationship (SAR) investigations and a potential baseline control compound in screening campaigns.

SAR baseline control: Unsubstituted benzamide scaffold for establishing activity floor in HDAC isoform profiling.
Fragment-like scaffold: Low molecular weight benzofuran core supports lead-like library design and fragment growing strategies.
Halogen-free composition: Absence of reactive substituents reduces assay interference risk and simplifies synthetic follow-up.

Why Closely Related Congeners Cannot Substitute Without Quantitative Justification


Within the N-(benzofuran‑2‑yl)‑hydroxypropyl‑benzamide chemotype, even a single substituent change on the benzamide ring can drastically alter biological potency, isoform selectivity, and physicochemical properties [1]. Systematic SAR studies on benzamide-based HDAC inhibitors have demonstrated that electron‑withdrawing groups (e.g., –CF₃, –Br, –Cl) at the benzamide ortho or para positions can shift HDAC isoform selectivity (e.g., HDAC1 vs. HDAC3) by an order of magnitude or more, while also increasing lipophilicity and metabolic liability [1]. Consequently, the unsubstituted benzamide in CAS 2034492-75-4 cannot be assumed to behave identically to its halogenated, methoxylated, or trifluoromethylated analogs in any assay system. Researchers who substitute a “similar” in‑class compound without direct comparative data risk misinterpreting structure–activity relationships and obtaining non‑reproducible results. The quantitative evidence below establishes the measurable differentiation that justifies a specific sourcing decision for CAS 2034492-75-4.

Isoform selectivity shift
Electron-withdrawing substituents on halogenated analogs may alter HDAC isoform selectivity profiles, limiting direct SAR comparison.
Physicochemical property divergence
Higher molecular weight congeners can affect passive permeability and lipophilicity, changing assay behavior without structural identity.
Assay interference potential
Halogen atoms in brominated or trifluoromethylated analogs may introduce heavy-atom effects or nonspecific binding artifacts in biochemical screens.

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Lipinski Compliance Advantage

The target compound (CAS 2034492-75-4) possesses a molecular weight of 295.3 g·mol⁻¹, which is 19–21% lower than the nearest commercially available halogenated analogs within the same chemotype: the 2‑trifluoromethylbenzamide congener (363.3 g·mol⁻¹) and the 2‑bromobenzamide congener (374.2 g·mol⁻¹) [1][2]. All three compounds share an identical benzofuran‑hydroxypropyl core and differ only by the substituent on the benzamide phenyl ring. The lower molecular weight of the unsubstituted benzamide places it more favorably within Lipinski’s Rule of Five (MW < 500), potentially improving passive permeability and oral absorption compared to the heavier halogenated analogs [3]. This difference is not marginal: the trifluoromethyl analog is ~23% heavier, and the bromo analog is ~27% heavier, which can affect compound developability in lead optimization campaigns.

Molecular weight
Cross-study comparable
295.3 vs 363.3 / 374.2 g·mol⁻¹ (18.7–21.1% lower)
Supports fragment-based design flexibility
Calculated from molecular formulas; Lipinski compliance advantage
Drug-likeness Lipinski Rule of Five Molecular weight optimization

HDAC Isoform Selectivity Baseline

SAR studies on benzamide-based HDAC inhibitors have demonstrated that electron-withdrawing substituents on the benzamide ring significantly modulate HDAC isoform selectivity. Specifically, ortho‑electron‑withdrawing groups (e.g., –CF₃, –Cl, –SCH₃) favor HDAC3 selectivity over HDAC1, while steric bulk at the benzamide moiety disfavors HDAC3 binding [1]. The unsubstituted benzamide in CAS 2034492-75-4 lacks any electronic perturbation on the phenyl ring, and therefore represents the minimum‑substitution baseline of this chemotype. In contrast, the 2‑trifluoromethyl and 2‑bromobenzamide analogs each carry strong electron‑withdrawing groups that are predicted to shift HDAC isoform selectivity [1]. Although direct head‑to‑head HDAC panel data for CAS 2034492-75-4 are not yet available in the public domain, the established SAR landscape provides a class‑level inference that the unsubstituted benzamide will exhibit a distinct selectivity fingerprint compared to electron‑deficient analogs.

HDAC selectivity
Class-level inference
Unsubstituted benzamide predicted less HDAC3-selective than ortho-EWG analogs
Establishes baseline for SAR deconvolution
Direct head-to-head panel data not yet publicly available
Histone deacetylase inhibition Isoform selectivity Benzamide SAR

Availability and Purity as a Reference Standard

CAS 2034492-75-4 is listed by multiple non‑excluded commercial suppliers as a discrete catalog item. In contrast, certain halogenated analogs (e.g., the 2‑bromobenzamide congener, CAS 2034276-91-8) are offered at higher price points reflective of the additional synthetic complexity introduced by the bromine substituent [1]. Although vendor‑specific purity data vary and should be verified upon ordering, the unsubstituted benzamide generally requires fewer synthetic steps and avoids halogen‑specific coupling reactions, which can translate into higher batch‑to‑batch consistency and lower residual palladium content—factors that are critical for reproducible biological assays [2]. Quantitative purity specifications (typically ≥95%) must be confirmed on a per‑vendor basis; the absence of a reactive halogen also reduces the probability of shelf‑life degradation via dehalogenation.

Synthetic accessibility
Supporting evidence
Fewer synthetic steps; no halogen coupling
May reduce batch variability and metal contamination
Verify purity specifications per vendor
Chemical procurement Reference standard Purity specification

Recommended Research and Procurement Application Scenarios


Baseline Control for HDAC Isoform Profiling

Use CAS 2034492-75-4 as the unsubstituted benzamide baseline reference standard in HDAC panel assays. Since electron‑withdrawing substituents shift isoform selectivity [1], this compound establishes the activity floor against which substituted analogs are evaluated, enabling clean SAR deconvolution.

Lead-Like Fragment for Benzofuran-Based Discovery

With a molecular weight of 295.3 g·mol⁻¹ , the compound sits within favorable fragment‑like space and can serve as a starting point for fragment growing or linking strategies, particularly for targets known to accommodate benzofuran scaffolds such as HDACs, cholinesterases, and CYP enzymes [2].

Negative Control for Halogen-Dependent Assay Interference

The absence of bromine, chlorine, or trifluoromethyl substituents on the benzamide ring eliminates potential assay interference from heavy‑atom effects or nonspecific hydrophobic binding. Procure this compound alongside halogenated analogs to identify false‑positive hits in high‑throughput screening.

Synthetic Reference for Benzamide Coupling Optimization

Because the unsubstituted benzamide avoids the additional synthetic complexity of halogen introduction [3], it is an ideal model substrate for optimizing benzamide‑hydroxypropyl‑benzofuran coupling conditions before scaling up more expensive halogenated derivatives.

Application
Selection Property
Validation Focus
HDAC isoform profiling baseline
Unsubstituted benzamide scaffold
Isoform selectivity baseline establishment
Fragment-based lead discovery
Low molecular weight fragment scaffold
Lead-likeness and permeability profiling
Assay interference control
Absence of halogen substituents
False-positive hit identification
Synthetic method optimization
Synthetic tractability
Reaction condition benchmarking
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